
N~2~-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide, commonly known as BAY 36-7620, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity, learning, and memory.
科学的研究の応用
Coordination Chemistry
The pyridine-2,6-dicarboxamide fragment in this compound serves as a versatile scaffold for coordination chemistry. Researchers have explored its ability to form stable complexes with metal ions. These complexes find applications in catalysis, molecular recognition, and supramolecular chemistry .
Stabilization of Reactive Species
The trifluoromethyl group in the compound contributes to its stability and reactivity. It can stabilize reactive intermediates, such as radicals or carbocations, which are crucial in organic synthesis and mechanistic studies .
Synthetic Modeling of Metalloenzyme Active Sites
Metalloenzymes play essential roles in biological processes. Scientists have used pyridine-2,6-dicarboxamide-based scaffolds to model active sites of metalloenzymes. These models aid in understanding enzymatic reactions and designing potential enzyme inhibitors .
Catalytic Organic Transformations
The compound’s unique structure makes it an intriguing candidate for catalysis. Researchers have explored its potential as a catalyst in various organic transformations, including bond-forming reactions, asymmetric synthesis, and cross-coupling reactions .
Sensing Applications
Pyridine-2,6-dicarboxamide derivatives exhibit interesting sensing properties. They can selectively recognize specific analytes (such as metal ions or biomolecules) through supramolecular interactions. These properties have applications in chemical sensors and biosensors .
Pest Control
Trifluoromethylpyridine derivatives, including our compound of interest, have shown promise in pest control. The combination of fluorine and pyridine structures enhances their insecticidal properties compared to traditional phenyl-containing insecticides .
特性
IUPAC Name |
6-N-benzyl-2-N-ethyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c1-2-21-15(24)13-8-12(17(18,19)20)9-14(23-13)16(25)22-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTMQUQZMOKGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

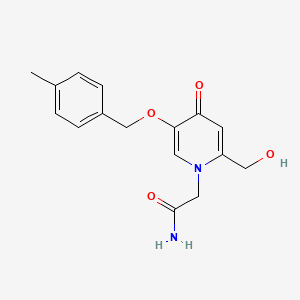
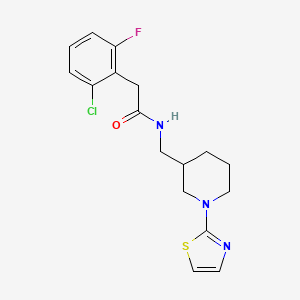

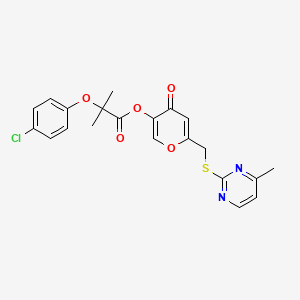
![3-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2760366.png)
![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2760368.png)
![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)
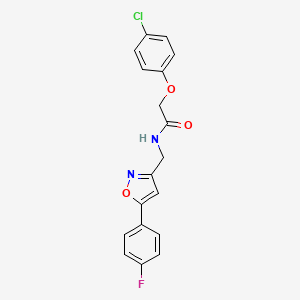
![N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2760373.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2760375.png)
![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2760378.png)
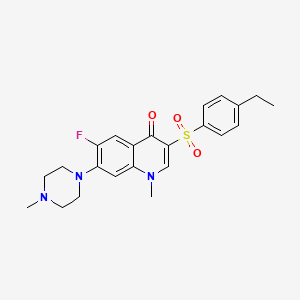
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)